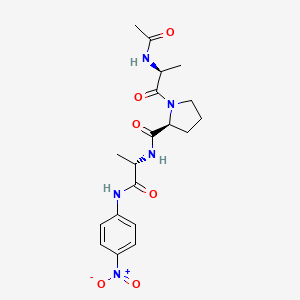

AC-Ala-Pro-Ala-pNA

Descripción general

Descripción

Synthesis Analysis

Paper describes the synthesis of δ-aminolevulinic acid (ALA), which is labeled with ^13C. The synthesis process involves starting from ^13C-labeled glycine, Meldrum's acid, or bromoacetate, which are themselves prepared from ^13C-sodium acetate or ^13C-acetic acid. This method could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate protecting groups and amino acids in the synthesis pathway.

In paper , the synthesis of alanyl-peptide nucleic acid (alanyl-PNA)/DNA chimeras is discussed. The process involves solid-phase assembly with mixed oligonucleotide/peptide backbones. The nucleotides are introduced as phosphoramidites, while the nucleo amino acids use monomethoxytrityl (MMT) groups for temporary protection of the α-amino groups and acyl protecting groups for the exocyclic amino functions of the nucleobases. This approach could be relevant for the synthesis of "this compound" if it shares structural similarities with alanyl-PNA.

Molecular Structure Analysis

The molecular structure of "this compound" is not directly analyzed in the provided papers. However, paper discusses the synthesis of Pyrrolidinyl PNA, which has a dipeptide backbone consisting of alternating nucleobase-modified D-proline and 2-aminocyclopentanecarboxylic acid (acpcPNA). This structure is conformationally constrained and exhibits high DNA hybridization specificity. The molecular structure of "this compound" could be inferred to have similar conformational constraints if it shares structural features with acpcPNA.

Chemical Reactions Analysis

The enzymatic transformation of ALA to porphobilinogen (PBG) is directly observed by ^13C-NMR in paper . This observation is crucial as it provides a method to track the transformation and potentially the reactivity of similar compounds. If "this compound" is structurally related to ALA, similar enzymatic reactions could be hypothesized and studied using ^13C-NMR or other spectroscopic techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly discussed in the provided papers. However, the properties of related compounds, such as the editing and aminoacylation functions of alanyl-tRNA synthetases (AlaRSs) and their interaction with tRNA, are explored in paper . The C-Ala domain is highlighted for its role in promoting cooperative binding of aminoacylation and editing domains to tRNAAla. This information could be extrapolated to understand the binding properties of "this compound" if it interacts with similar biological molecules.

Aplicaciones Científicas De Investigación

Ensayos de actividad enzimática

AC-Ala-Pro-Ala-pNA: se utiliza comúnmente como sustrato en ensayos de actividad enzimática. Es un sustrato específico y sensible para la quimotripsina, una enzima que desempeña un papel fundamental en la digestión de proteínas . Al medir la velocidad de hidrólisis de this compound, los investigadores pueden determinar la actividad de la quimotripsina en diversas muestras biológicas.

Investigación de proteasas

Este compuesto también es fundamental en el estudio de las proteasas, que son enzimas que descomponen las proteínas. Sirve como sustrato para la elastasa de neutrófilos, la tripsina y la quimotripsina en ensayos de proteasas . Estos ensayos son cruciales para comprender la función de las proteasas en procesos fisiológicos y patológicos.

Direcciones Futuras

While specific future directions for AC-Ala-pro-ala-pna were not found in the search results, compounds like this are often used in biological and chemical research. They can serve as substrates for enzymes, allowing researchers to study the activity of these enzymes. They may also be used in the development of new drugs or therapeutic strategies .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQFCNHKOQIMCL-MKBNYLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

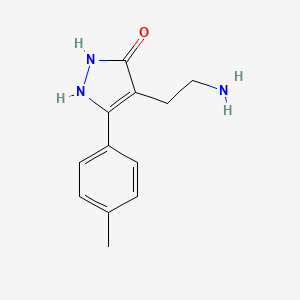

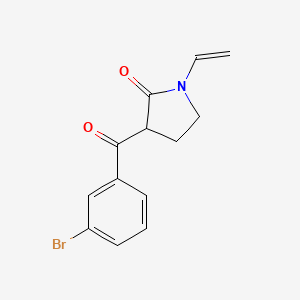

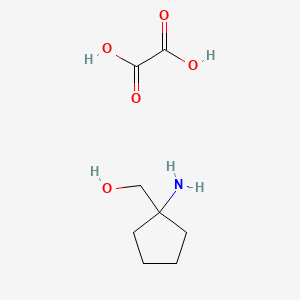

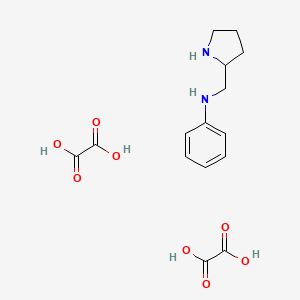

Feasible Synthetic Routes

Q & A

Q1: The research mentions Ac-Ala-Pro-Ala-pNA (S-2483) as a substrate for pancreatic elastase. How does its efficacy compare to other substrates for granulocyte elastase?

A1: The research indicates that while this compound (S-2483) is useful for pancreatic elastase, it is not particularly sensitive towards granulocyte elastase []. The authors found that incorporating valine in the P1 position, resulting in pGlu-Pro-Val-pNA (S-2484), significantly improved the sensitivity towards granulocyte elastase. In fact, S-2484 was found to be approximately 30 times more sensitive than S-2483 for this particular enzyme []. This highlights the importance of specific amino acid residues in substrate design for optimal enzyme activity and assay sensitivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

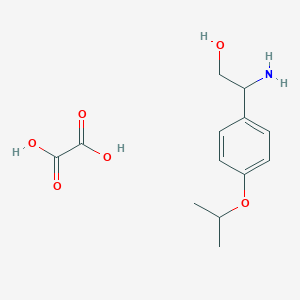

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)